molecular formula C18H18BrN3O3 B2440498 4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380176-24-7

4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2440498
CAS RN: 2380176-24-7
M. Wt: 404.264
InChI Key: MNOODAFUILHDAF-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as BMMP, is a chemical compound that has gained significant attention in the field of scientific research. BMMP is a piperazine derivative that has been synthesized and studied for its potential applications in various biological and pharmaceutical fields.

Mechanism of Action

The exact mechanism of action of 4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not yet fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various studies. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit significant activity against certain types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One possible direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of new cancer treatments. Another possible direction is to study its potential diagnostic applications for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs and therapies.

Synthesis Methods

4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 3-bromo-2-methylbenzoic acid with 2-methoxypyridine-4-carbaldehyde to form an intermediate compound. This intermediate is then reacted with piperazine to yield the final product, this compound.

Scientific Research Applications

4-(3-Bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant activity against certain types of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(3-bromo-2-methylbenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-12-14(4-3-5-15(12)19)18(24)21-8-9-22(17(23)11-21)13-6-7-20-16(10-13)25-2/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOODAFUILHDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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